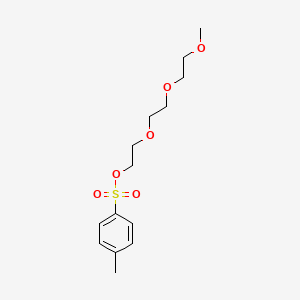

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O6S/c1-13-3-5-14(6-4-13)21(15,16)20-12-11-19-10-9-18-8-7-17-2/h3-6H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDNRKGPFWUYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS number

An In-depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the compound's fundamental properties, the critical role of its tosyl group, detailed synthesis and application protocols, and essential safety measures. The objective is to provide not just procedural steps, but the underlying scientific rationale to empower effective utilization in advanced research and therapeutic development.

Section 1: Core Compound Identification and Physicochemical Properties

This compound is a key chemical intermediate, primarily utilized as a hydrophilic polyethylene glycol (PEG) linker. Its structure features a short, discrete PEG (dPEG®) chain capped with a methyl ether at one terminus and activated with a tosyl group at the other. This strategic design is central to its function in bioconjugation and materials science.

1.1 Chemical Identity

-

IUPAC Name : 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate[1][5]

-

Synonyms : m-PEG3-Tos, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl p-Toluenesulfonate, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Tosylate, 4-Methylbenzenesulfonic Acid 2-[2-(2-Methoxyethoxy)ethoxy]ethyl Ester[2][4][6]

1.2 Physicochemical Data Summary

The following table summarizes the key properties of this compound, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| Physical State | Liquid or Colorless Oil | [2][3][7] |

| Purity | >98.0% (typically by HPLC) | [2][4] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [2][6] |

| Solubility | Soluble in water and polar organic solvents | [7][8] |

| CAS Registry Number | 62921-74-8 | [1] |

Section 2: The Chemistry of Activation: The Pivotal Role of the Tosyl Group

The utility of this compound in bioconjugation is almost entirely dependent on the chemical properties of the tosyl (p-toluenesulfonyl) group. Understanding its function is critical to designing successful experiments.

2.1 The Challenge: A Chemically Inert Terminus

Polyethylene glycol chains are terminated with hydroxyl (-OH) groups. In the context of nucleophilic substitution reactions, which are essential for covalently linking molecules, the hydroxide ion (HO⁻) is a notoriously poor leaving group.[9] It is a strong base, meaning it is unstable on its own in solution, which makes the activation energy required to displace it prohibitively high.

2.2 The Solution: Tosylation as a Superior Activation Strategy

The tosyl group transforms the chemically inert hydroxyl group into a tosylate ester (-OTs), which is an excellent leaving group.[9][10] This transformation is the cornerstone of the compound's reactivity.

Causality Behind Its Efficacy: The efficacy of the tosylate as a leaving group is rooted in the high stability of the tosylate anion (TsO⁻) that is formed when it detaches from the PEG chain. This stability arises from the delocalization of the negative charge through resonance across the three oxygen atoms of the sulfonyl group.[9][10] This charge distribution means the tosylate anion is a very weak base, and a fundamental principle of organic chemistry dictates that weak bases are excellent leaving groups.[9] This resonance stabilization significantly lowers the activation energy for nucleophilic attack, making the conjugation reaction highly favorable.[10]

2.3 Mechanism of Action: S_N2 Nucleophilic Substitution

The conjugation of this tosyl-activated PEG linker to a biomolecule (e.g., at a primary amine or thiol site) proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[9]

Caption: S_N2 reaction mechanism for PEGylation.

In this one-step process, the nucleophile (Nu:), such as a deprotonated amine or thiol on a target molecule, attacks the terminal carbon atom of the PEG chain. Simultaneously, the bond between the carbon and the tosylate leaving group breaks, resulting in the formation of a new covalent bond between the PEG linker and the nucleophile.

Section 3: Synthesis and Quality Control

This compound is synthesized via a straightforward tosylation of the corresponding alcohol, tri(ethylene glycol) monomethyl ether. The protocol is reliable and high-yielding.

3.1 Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[3]

Objective: To synthesize this compound from tri(ethylene glycol) monomethyl ether.

Materials:

-

Tri(ethylene glycol) monomethyl ether (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Sodium hydroxide (NaOH) (1.5 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Methylene chloride (DCM)

-

Dilute Hydrochloric Acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide and tri(ethylene glycol) monomethyl ether in a mixture of THF and water.

-

Cooling: Cool the reaction vessel to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent unwanted side reactions.

-

Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride in THF to the cooled reaction mixture. The slow addition maintains the low temperature. The NaOH acts as a base to deprotonate the terminal alcohol, forming a more nucleophilic alkoxide, and to neutralize the HCl byproduct of the reaction.

-

Reaction: Stir the solution vigorously at 0 °C for 3 hours.

-

Quenching: Pour the reaction mixture into ice water to quench the reaction and dissolve inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as methylene chloride, several times.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove any remaining NaOH) and brine (to remove water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, typically as a colorless oil.[3]

3.2 Characterization and Validation

To ensure the identity and purity of the synthesized compound, the following analytical methods are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The expected signals for the product are: δ 7.78 (d, 2H), 7.32 (d, 2H), 4.14 (t, 2H), 3.67 (t, 2H), 3.59 (q, 6H), 3.50 (t, 2H), 3.35 (s, 3H), 2.42 (s, 3H).[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, which is typically greater than 98%.[2]

Section 4: Applications in Research and Drug Development

The unique structure of m-PEG3-Tos makes it a versatile tool in several scientific domains.

4.1 Core Application: PEGylation of Biotherapeutics

PEGylation is the process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs.[11] This modification can dramatically improve the therapeutic profile by:

-

Increasing solubility and stability.[10]

-

Prolonging circulation half-life by reducing renal clearance.

-

Masking epitopes to reduce immunogenicity.

m-PEG3-Tos is an ideal reagent for this purpose, reacting readily with nucleophilic functional groups (e.g., the ε-amino group of lysine or the sulfhydryl group of cysteine) on biomolecules.[8][11][12]

4.2 Workflow: PEGylation of a Model Peptide

This workflow outlines the general steps for conjugating m-PEG3-Tos to a peptide containing a reactive amine or thiol group.

Caption: General workflow for peptide PEGylation.

4.3 Broader Applications

Beyond traditional PEGylation, m-PEG3-Tos serves as a critical building block in other advanced applications:

-

PROTAC Synthesis: It is used as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.[13][14]

-

Polymer Chemistry: It can act as a chain-transfer agent in radical polymerization processes, enabling the creation of PEG-based hydrogels and other stimuli-responsive polymers.[15]

-

Ionic Liquids: Derivatization of the tosyl group can yield quaternary ammonium salts that behave as ionic liquids, finding use in electrochemistry and green chemistry applications.[15]

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this or any chemical reagent. The following information is a summary derived from safety data sheets (SDS).[6]

5.1 Personal Protective Equipment (PPE)

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. A vapor respirator may be required if mists or aerosols are generated.[6][16]

-

Hand Protection: Wear suitable protective gloves.[6]

-

Eye Protection: Use safety glasses or goggles. A face shield may be necessary depending on the scale of the operation.[6]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[6]

5.2 Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent the generation of vapor or mist.[6]

-

Storage: Keep the container tightly closed. Store in a cool, dark, and dry place, away from incompatible materials such as strong oxidizing agents.[6]

5.3 First Aid Measures

-

Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation or a rash occurs.[6]

-

Ingestion: Rinse mouth and seek medical advice if you feel unwell.[6]

5.4 Spill Management

Absorb spills with an inert material (e.g., sand, earth) and dispose of the collected material in accordance with local regulations. For large spills, contain the spill by bunding.[6]

References

- 1. escientificsolutions.com [escientificsolutions.com]

- 2. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]

- 5. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

- 8. precisepeg.com [precisepeg.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 13. This compound | 62921-74-8 [chemicalbook.com]

- 14. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate , >98.0%(T)(HPLC) , 62921-74-8 - CookeChem [cookechem.com]

- 15. This compound (62921-74-8) for sale [vulcanchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate molecular weight

An In-Depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (mPEG3-Tosylate)

Executive Summary: This document provides a comprehensive technical overview of this compound, a specialized chemical reagent of significant interest to researchers in organic chemistry, materials science, and drug development. This guide details its chemical properties, a robust synthesis protocol, and its critical applications, with a particular focus on its role as a hydrophilic linker in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs). By synthesizing established protocols with mechanistic insights, this paper serves as an essential resource for scientists seeking to leverage this versatile compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a hybrid molecule featuring a hydrophilic triethylene glycol monomethyl ether (mPEG3) chain and a highly reactive p-toluenesulfonate (tosylate) functional group. This unique structure makes it an invaluable tool for chemical synthesis. The polyethylene glycol (PEG) portion imparts increased aqueous solubility to target molecules, a critical attribute in drug development for improving pharmacokinetic profiles. The tosylate group serves as an excellent leaving group, facilitating covalent attachment to a wide range of nucleophiles.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 318.39 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₂O₆S | [1][2][3][4][5][6] |

| CAS Number | 62921-74-8 | [1][2][4][6] |

| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate | [3] |

| Common Synonyms | m-PEG3-Tosylate, mPEG3-Tos | [7] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC | [3] |

| Appearance | Colorless Oil |[2] |

The Chemistry of the Tosylate Group: A Superior Leaving Group

The utility of this reagent is fundamentally grounded in the chemical nature of the tosylate group. The tosylate anion is an exceptionally stable species, and therefore a superb leaving group in nucleophilic substitution reactions. This stability arises from resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This inherent stability drastically lowers the activation energy for substitution, making reactions efficient and often allowing for milder reaction conditions compared to substitutions with poorer leaving groups like halides.

References

- 1. This compound | 62921-74-8 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 62921-74-8|this compound|BLD Pharm [bldpharm.com]

- 5. Triethylene glycol mono methyl ether tosylate | CymitQuimica [cymitquimica.com]

- 6. escientificsolutions.com [escientificsolutions.com]

- 7. 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S | CID 11076628 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also commonly known by synonyms such as m-PEG3-Tos or m-PEG4-Tos, is a versatile chemical compound with significant applications in the fields of medicinal chemistry, drug delivery, and bioconjugation.[1][2][3] Its unique structure, featuring a hydrophilic polyethylene glycol (PEG) chain and a reactive tosylate group, makes it an invaluable tool for researchers seeking to modify the properties of molecules of interest.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important reagent, with a focus on its utility in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][4]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5] The presence of the ethylene glycol units imparts hydrophilicity, rendering it soluble in water and a range of organic solvents.[5] This solubility is a key advantage in bioconjugation reactions, which often require aqueous buffer systems.

| Property | Value | Source |

| Molecular Formula | C14H22O6S | [1][3][6][7] |

| Molecular Weight | 318.39 g/mol | [1][3][6][7] |

| CAS Number | 62921-74-8 | [1][3][6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 432.3 ± 35.0 °C (Predicted) | [1][5] |

| Density | 1.170 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Specific Gravity (20/20) | 1.19 | |

| Refractive Index | 1.53 | |

| Flash Point | 215 °C |

Synthesis

The synthesis of this compound is typically achieved through the tosylation of triethylene glycol monomethyl ether. This reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

A common and effective method for the synthesis of this compound is as follows:

-

Dissolution of Reactants: Dissolve tri(ethyleneglycol) monomethyl ether (1.0 eq) and sodium hydroxide (1.5 eq) in a mixture of tetrahydrofuran (THF) and water.[6]

-

Cooling: Cool the solution in an ice bath to 0°C.[6]

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF to the cooled reaction mixture.[6]

-

Reaction: Stir the solution at 0°C for 3 hours.[6]

-

Quenching: Pour the reaction mixture into ice water to quench the reaction.[6]

-

Extraction: Extract the product multiple times with methylene chloride.[6]

-

Washing: Wash the combined organic layers with dilute hydrochloric acid and brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a colorless oil.[6]

A reported yield for this reaction is 99%.[6]

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 2.42 (s, 3H), 3.35 (s, 3H), 3.50 (t, 2H), 3.59 (q, 6H), 3.67 (t, 2H), 4.14 (t, 2H), 7.32 (d, 2H), 7.78 (d, 2H).[6]

Reactivity and Stability

The key to the utility of this compound lies in the reactivity of the tosylate group. The tosylate anion is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic attack.

Reactivity with Nucleophiles

This compound readily reacts with a variety of nucleophiles, including:

-

Amines: Primary and secondary amines react to form stable secondary or tertiary amine linkages.

-

Thiols: Thiol groups, such as those found on cysteine residues in proteins, are potent nucleophiles that react to form stable thioether bonds.

-

Hydroxyls: While less reactive than amines and thiols, hydroxyl groups can also displace the tosylate group to form ether linkages.

The rate of these nucleophilic substitution reactions is highly dependent on the pH of the reaction medium. For instance, the reaction with amines is significantly faster at a pH above the pKa of the amine, where the amine is in its deprotonated, more nucleophilic state.

Stability

Sulfonate esters, including tosylates, exhibit moderate stability. Their stability can be influenced by several factors:

-

Moisture: Tosylates are susceptible to hydrolysis, which can be accelerated in the presence of water.

-

pH: Both acidic and basic conditions can promote the hydrolysis of the tosyl group.[8]

-

Temperature: Elevated temperatures can lead to the degradation of the compound.

For long-term storage, it is recommended to keep the compound in a cool, dry place.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug development, particularly in the construction of complex therapeutic modalities.

Role as a PEG Linker

The polyethylene glycol (PEG) portion of the molecule confers several advantageous properties to the molecules it is conjugated to:

-

Increased Solubility: The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of hydrophobic drugs, improving their bioavailability and formulation characteristics.[1]

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life.[9]

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenicity.[10]

Application in Antibody-Drug Conjugates (ADCs)

This compound can be used as a non-cleavable linker in the synthesis of ADCs.[4] In this application, the tosylate group is displaced by a nucleophile on the cytotoxic payload, and the other end of the PEG chain is attached to the antibody. The resulting ADC can selectively deliver the payload to cancer cells, minimizing off-target toxicity.[11]

Application in PROTACs

This compound also serves as a PEG-based linker for the synthesis of PROTACs.[1][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition can significantly impact the efficacy of the PROTAC.

Experimental Protocol: General Procedure for Conjugation to a Thiol-Containing Molecule

The following is a representative protocol for the conjugation of this compound to a molecule containing a free thiol group, such as a cysteine-containing peptide or protein.

-

Preparation of the Thiol-Containing Molecule: Ensure the thiol group is reduced and available for reaction. This may involve a pre-treatment step with a reducing agent like dithiothreitol (DTT), followed by removal of the excess reducing agent.

-

Reaction Setup: Dissolve the thiol-containing molecule in a suitable buffer, typically at a pH of 7-8 to ensure the thiol is in its more nucleophilic thiolate form.

-

Addition of the Tosylated PEG: Add a molar excess of this compound to the reaction mixture. The exact molar ratio will need to be optimized for the specific application.

-

Incubation: Allow the reaction to proceed at room temperature or 4°C with gentle mixing for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Once the reaction is complete, the PEGylated product can be purified from unreacted starting materials and byproducts using methods like size-exclusion chromatography (SEC) or reverse-phase HPLC.

Safety and Handling

While specific toxicological data for this compound is limited, general precautions for handling sulfonate esters and PEG-containing compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Sulfonate esters are known to be potential alkylating agents and should be handled with care.[12] PEG compounds are generally considered to have low toxicity.[13]

Conclusion

This compound is a highly valuable and versatile reagent for researchers in the life sciences. Its combination of a hydrophilic PEG spacer and a reactive tosylate group provides a powerful tool for the modification of small molecules, peptides, proteins, and other biomolecules. The ability to enhance solubility, improve pharmacokinetic profiles, and serve as a linker in advanced therapeutic platforms like ADCs and PROTACs ensures its continued importance in the pursuit of novel and more effective medicines.

References

- 1. This compound | 62921-74-8 [chemicalbook.com]

- 2. 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | C12H18O5S | CID 11076628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labinsights.nl [labinsights.nl]

- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. pqri.org [pqri.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: A Key Linker in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, the precise molecular architecture of drug delivery systems and bioconjugates is paramount to their efficacy and safety. Among the critical components of these systems are chemical linkers, which play a pivotal role in connecting disparate molecular entities, such as a targeting moiety and a therapeutic payload. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, a short-chain polyethylene glycol (PEG) derivative, has emerged as a versatile and highly valuable linker in the development of sophisticated drug constructs, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this important molecule, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the strategic advantages of employing this specific linker in the design of next-generation therapeutics.

Chemical Properties and Structure

This compound is an organic compound featuring a triethylene glycol monomethyl ether core functionalized with a tosylate group. The presence of the PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated molecule.[1] The terminal tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various payloads or targeting ligands.[1]

| Property | Value | Source(s) |

| Chemical Formula | C14H22O6S | [1][2] |

| Molecular Weight | 318.39 g/mol | [1][2] |

| CAS Number | 62921-74-8 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Synonyms | m-PEG3-Tos, 2-[2-(2-Methoxyethoxy)ethoxy]ethyl p-toluenesulfonate | [3] |

Synthesis of this compound

The synthesis of the title compound is a straightforward yet critical procedure that involves the tosylation of a commercially available alcohol, triethylene glycol monomethyl ether. This reaction exemplifies a fundamental transformation in organic chemistry: the conversion of a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).

Reaction Mechanism: Tosylation of an Alcohol

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct and to deprotonate the intermediate oxonium ion, driving the reaction to completion. A key feature of this reaction is the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the process.

Caption: Reaction mechanism of alcohol tosylation with p-toluenesulfonyl chloride.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound, adapted from established literature procedures.

Materials:

-

Triethylene glycol monomethyl ether (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq.)

-

Anhydrous Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol monomethyl ether (1.0 eq.) in anhydrous DCM (approximately 10 volumes). Cool the solution to 0 °C using an ice bath.

-

Addition of Base and TsCl: To the cooled solution, add anhydrous pyridine or TEA (1.5-2.0 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.1-1.5 eq.). The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Work-up:

-

Quench the reaction by slowly adding cold deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound as a colorless to pale yellow oil.

-

Characterization of the Structure

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure. The characteristic signals for this compound are:

-

Aromatic protons of the tosyl group appearing as two doublets in the range of δ 7.3-7.8 ppm.

-

A singlet for the methyl group of the tosyl moiety around δ 2.4 ppm.

-

A singlet for the terminal methoxy group at approximately δ 3.3 ppm.

-

A series of multiplets for the ethylene glycol chain protons between δ 3.5-4.2 ppm.

-

-

-

Aromatic carbons of the tosyl group in the δ 127-145 ppm region.

-

The methyl carbon of the tosyl group around δ 21 ppm.

-

The methoxy carbon at approximately δ 59 ppm.

-

Carbons of the ethylene glycol chain in the δ 68-72 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups in the molecule. The expected characteristic absorption bands are:

-

S=O Stretching: Strong absorptions in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric) are indicative of the sulfonate group.

-

C-O Stretching: A strong, broad absorption band around 1100 cm⁻¹ is characteristic of the C-O-C ether linkages of the PEG chain.[4]

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound (MW = 318.39 g/mol ), the molecular ion peak [M]+ at m/z 318 would be expected. Common fragmentation patterns for ethers involve cleavage of the C-O bond or alpha-cleavage. The tosyl group can also undergo characteristic fragmentation.

Applications in Drug Development

The unique combination of a hydrophilic PEG spacer and a reactive tosylate group makes this molecule an invaluable tool in the field of drug development, particularly in the construction of bioconjugates.

Role as a PEG Linker in Bioconjugation

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5] Short-chain PEG linkers, such as the triethylene glycol moiety in the title compound, offer several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of hydrophobic drug molecules, which is often a major challenge in drug formulation.[1]

-

Reduced Immunogenicity: PEGylation can shield the conjugated molecule from the immune system, reducing its immunogenicity.

-

Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG linker can reduce renal clearance, leading to a longer circulation half-life.

-

Controlled Spacing: The defined length of the triethylene glycol chain provides a precise spacer between the conjugated molecules, which can be critical for maintaining the biological activity of each component.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker that connects the antibody to the payload is a critical component of ADC design, influencing its stability, efficacy, and toxicity.[6] this compound can be used to synthesize more complex linkers for ADCs, where the tosylate group allows for the attachment of the payload or a component of the linker system. The hydrophilic PEG portion can help to mitigate the aggregation often caused by hydrophobic payloads.[7]

References

- 1. This compound | 62921-74-8 [chemicalbook.com]

- 2. This compound | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]

An In-Depth Technical Guide to the Synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, a versatile PEG linker often utilized in bioconjugation and drug delivery applications.[1] Beyond a mere recitation of steps, this document elucidates the chemical principles, justifies experimental choices, and offers practical insights to ensure a successful and safe synthesis for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound, also known as m-PEG3-Tos, is a key intermediate in chemical synthesis.[1][2] Its structure incorporates a hydrophilic polyethylene glycol (PEG) spacer, which enhances aqueous solubility, and a tosylate group, an excellent leaving group for nucleophilic substitution reactions.[1][3] This combination makes it a valuable building block for attaching PEG chains to various molecules, a process known as PEGylation, which can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

The Underlying Chemistry: Tosylation of Alcohols

The synthesis of the target compound is achieved through the tosylation of tri(ethylene glycol) monomethyl ether. This reaction converts a poorly leaving hydroxyl group (-OH) into a much better leaving group, the tosylate (-OTs).[3] The tosylate anion is stabilized by resonance across the sulfonate group, making it a weak base and therefore a good leaving group in subsequent nucleophilic substitution reactions.[3]

The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to deprotonate the alcohol, forming an alkoxide, which is a more potent nucleophile. The alkoxide then attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion and forming the desired tosylate ester.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier/Grade |

| Tri(ethylene glycol) monomethyl ether | C7H16O4 | 164.20 | 10.0 g | 60.9 | High Purity |

| p-Toluenesulfonyl chloride (TsCl) | C7H7ClO2S | 190.65 | 12.76 g | 67.0 | High Purity |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | 3.65 g | 91.3 | Reagent Grade |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | 160 mL | - | Anhydrous |

| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | As needed | - | Reagent Grade |

| Hydrochloric acid (HCl) | HCl | 36.46 | Dilute solution | - | Reagent Grade |

| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |

| Magnesium sulfate (MgSO4) | MgSO4 | 120.37 | As needed | - | Anhydrous |

| Water | H2O | 18.02 | As needed | - | Deionized |

Step-by-Step Synthesis Procedure

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (3.65 g, 91.3 mmol) and tri(ethylene glycol) monomethyl ether (10.0 g, 60.9 mmol) in a mixture of THF (140 mL) and water (20 mL).[4]

-

Expert Insight : The use of a THF/water solvent system is crucial. THF solubilizes the organic starting materials, while water is necessary to dissolve the sodium hydroxide. The presence of a strong base like NaOH is essential to deprotonate the alcohol, making it a more reactive nucleophile.

-

-

Cooling : Cool the solution in an ice bath to 0 °C.

-

Causality : This reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent side reactions, and ensure the stability of the tosyl chloride, which can be sensitive to heat.

-

-

Addition of Tosyl Chloride : In a separate beaker, dissolve p-toluenesulfonyl chloride (12.76 g, 67.0 mmol) in THF (20 mL). Slowly add this solution to the cooled reaction mixture dropwise over 15-20 minutes using an addition funnel.[4]

-

Trustworthiness : Slow, controlled addition of the tosyl chloride is critical. A rapid addition can lead to an uncontrolled exotherm and the formation of unwanted byproducts.

-

-

Reaction Monitoring : Stir the reaction mixture at 0 °C for 3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Self-Validation : A successful reaction will show the consumption of the starting alcohol and the appearance of a new, less polar spot corresponding to the product.

-

-

Workup and Extraction :

-

Pour the reaction mixture into 50 mL of ice water.[4]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with dilute HCl (50 mL) followed by brine (50 mL).[4]

-

Expert Insight : The dilute HCl wash is to neutralize any remaining sodium hydroxide and quench the reaction. The brine wash helps to remove any residual water from the organic layer.

-

-

Dry the organic layer over anhydrous magnesium sulfate.[4]

-

-

Purification and Characterization :

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the product as a colorless oil.[4] A high yield of approximately 99% is expected.[4]

-

The final product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The expected 1H NMR spectrum in CDCl3 should show the following characteristic peaks: δ 2.42 (s, 3H), 3.35 (s, 3H), 3.50 (t, 2H), 3.59 (q, 6H), 3.67 (t, 2H), 4.14 (t, 2H), 7.32 (d, 2H), 7.78 (d, 2H).[4]

-

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

p-Toluenesulfonyl chloride (TsCl) is a corrosive and moisture-sensitive reagent that requires careful handling in a well-ventilated fume hood.[5][6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[7][8] Store TsCl in a dry, well-closed container.[5]

Conclusion

This guide provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug development and materials science.

References

- 1. This compound | 62921-74-8 [chemicalbook.com]

- 2. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Physicochemical Properties and Applications of m-PEG3-tosylate

This guide offers a comprehensive technical overview of methoxy-polyethylene glycol(3)-tosylate (m-PEG3-tosylate), a heterobifunctional linker pivotal in modern drug development and bioconjugation. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of m-PEG3-tosylate, provides detailed experimental protocols for its characterization and application, and synthesizes field-proven insights to explain the rationale behind experimental choices.

Introduction: The Strategic Importance of m-PEG3-tosylate in Bioconjugation

In the landscape of advanced therapeutics, which includes antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the active components is a critical determinant of efficacy, stability, and pharmacokinetic profile.[1] m-PEG3-tosylate has emerged as a valuable tool in this context. It is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, which ensures batch-to-batch consistency and reproducibility in the synthesis of complex bioconjugates.[]

The structure of m-PEG3-tosylate features a methoxy-terminated triethylene glycol chain, which imparts hydrophilicity, and a tosyl (tosylate) group.[3] The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate, a crucial attribute when working with often hydrophobic drug molecules.[4][5] The tosyl group is an excellent leaving group, rendering the molecule highly reactive towards nucleophiles such as amines and thiols under specific conditions.[3] This reactivity is the cornerstone of its utility in covalently modifying proteins, peptides, and other biomolecules.

Physicochemical Properties of m-PEG3-tosylate

A thorough understanding of the physical and chemical properties of m-PEG3-tosylate is fundamental to its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate | [3] |

| Synonyms | m-PEG3-Tos, m-PEG2-Tosylate | [6] |

| CAS Number | 50586-80-6 | [3][4] |

| Molecular Formula | C₁₂H₁₈O₅S | [3][4] |

| Molecular Weight | 274.33 g/mol | [3] |

| Exact Mass | 274.0875 Da | [3] |

| Appearance | Colorless to white solid-liquid mixture | [6] |

| Purity | Typically ≥98% | [4] |

| Predicted Boiling Point | 392.3 ± 27.0 °C | [6] |

| Predicted Density | 1.179 ± 0.06 g/cm³ | [6] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform. The PEG moiety enhances solubility in aqueous media. | [3][7][8] |

Data Presentation: Core Physicochemical Characteristics of m-PEG3-tosylate

Reactivity and Mechanism of Action

The synthetic utility of m-PEG3-tosylate is centered on the reactivity of the tosyl group. As a sulfonate ester of p-toluenesulfonic acid, the tosylate is a superb leaving group due to the resonance stabilization of the resulting tosylate anion. This facilitates nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles.[9]

Reaction with Amines (e.g., Lysine Residues)

Primary and secondary amines, such as the ε-amino group of lysine residues in proteins, are effective nucleophiles for displacing the tosylate group.[10] The reaction is typically carried out under slightly alkaline conditions (pH 8.0-9.5) to ensure that a significant population of the amine groups are deprotonated and thus nucleophilic.[11]

Figure 1: Sₙ2 reaction of m-PEG3-tosylate with a primary amine.

Reaction with Thiols (e.g., Cysteine Residues)

Thiol groups, present in cysteine residues, are also potent nucleophiles that can react with m-PEG3-tosylate to form a stable thioether linkage.[11] For site-specific modification, it is crucial that the target cysteine is in its reduced, free thiol form.[12] Disulfide-bonded cysteines are unreactive towards tosylates and require a reduction step prior to conjugation.[13]

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for the characterization and application of m-PEG3-tosylate. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability.

Characterization of m-PEG3-tosylate

4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is an essential technique for confirming the identity and purity of m-PEG3-tosylate.

-

Sample Preparation: Dissolve 5-10 mg of m-PEG3-tosylate in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆.

-

Acquisition: Obtain the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (in CDCl₃):

-

Aromatic Protons (Tosyl Group): Two doublets in the range of δ 7.3-7.8 ppm, corresponding to the four protons on the benzene ring.

-

PEG Chain Protons: A series of multiplets between δ 3.5-4.2 ppm.

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.3 ppm.

-

Methyl Protons (Tosyl Group): A singlet around δ 2.4 ppm.

-

4.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of m-PEG3-tosylate.

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly employed.

-

Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z ≈ 275.09.

-

Fragmentation Analysis: In tandem MS (MS/MS), characteristic fragmentation of the PEG chain involves the neutral loss of ethylene oxide units (44 Da).

General Protocol for Protein PEGylation with m-PEG3-tosylate

This protocol outlines a general procedure for conjugating m-PEG3-tosylate to a protein via lysine residues.

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate buffer, at a pH of 8.5-9.5.[10] The optimal protein concentration is typically between 1-10 mg/mL.

-

-

m-PEG3-tosylate Solution Preparation:

-

Immediately before use, dissolve m-PEG3-tosylate in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Add a quenching buffer, such as 1 M Tris-HCl or 1 M glycine (pH 8.0), to a final concentration of 50-100 mM to react with any excess m-PEG3-tosylate.[10]

-

-

Purification:

-

Remove unreacted m-PEG3-tosylate and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

-

Characterization of the Conjugate:

-

Confirm the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), MALDI-TOF or ESI-MS, and HPLC.

-

Figure 2: Experimental workflow for protein PEGylation.

Stability and Storage

Proper storage of m-PEG3-tosylate is crucial for maintaining its reactivity and ensuring the reproducibility of experimental results.

-

Long-term Storage: For long-term storage, it is recommended to keep m-PEG3-tosylate at -20°C in a dry, dark environment.[3][4]

-

Short-term Storage: For short-term use, storage at 0-4°C for days to weeks is acceptable.[3]

-

Handling: The tosyl group is susceptible to hydrolysis, particularly under basic conditions.[14] Therefore, aqueous solutions of m-PEG3-tosylate should be prepared fresh and not stored for extended periods. The polyether backbone of the PEG chain can undergo oxidation, which can be initiated by heat, light, or the presence of transition metal ions.[15]

Applications in Drug Development

The unique properties of m-PEG3-tosylate make it a versatile linker in several areas of advanced drug development.

PROTACs

In the design of PROTACs, the linker plays a critical role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[1] The defined length and flexibility of the m-PEG3-tosylate linker can be advantageous in optimizing the formation of a stable and productive ternary complex.[16] Its hydrophilicity can also improve the often-poor solubility of these complex molecules.[17]

Antibody-Drug Conjugates (ADCs)

For ADCs, the linker must be stable in circulation but allow for the release of the cytotoxic payload at the target site. While m-PEG3-tosylate forms a stable, non-cleavable linkage, its incorporation can still be beneficial. The hydrophilic PEG component can help to mitigate the aggregation often seen with ADCs that have a high drug-to-antibody ratio (DAR).[4]

Conclusion

m-PEG3-tosylate is a high-purity, discrete PEG linker with significant utility in bioconjugation and drug development. Its well-defined structure, coupled with the predictable reactivity of the tosyl group and the beneficial physicochemical properties imparted by the PEG chain, makes it an invaluable tool for researchers and scientists. A thorough understanding of its properties, reactivity, and appropriate handling, as outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. m-PEG3-Tos, 50586-80-6 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. m-PEG3-Tos | 50586-80-6 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. 62921-74-8|2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate in Modern Drug Development

2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate, also known as m-PEG3-Tos, is a key intermediate in the synthesis of advanced pharmaceutical compounds and drug delivery systems. Its molecular structure, featuring a hydrophilic polyethylene glycol (PEG) chain and a reactive tosylate leaving group, makes it an invaluable tool for medicinal chemists. The PEG portion can enhance the solubility and pharmacokinetic profile of a drug, while the tosylate group allows for covalent attachment to a variety of drug molecules and biomolecules.

The efficiency of synthetic reactions and the formulation of the final active pharmaceutical ingredient (API) are critically dependent on the solubility of this intermediate. A thorough understanding of its solubility in a range of solvents is therefore not merely academic, but a fundamental prerequisite for successful process development, purification, and formulation. This guide provides a comprehensive overview of the theoretical considerations and a practical, field-proven methodology for determining the solubility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate.

Physicochemical Properties: A Foundation for Solubility Prediction

While specific solubility data for 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate is not extensively documented in publicly available literature, we can infer its likely behavior from its structural features and the properties of related compounds.

| Property | Value | Source |

| Molecular Formula | C14H22O6S | [1][2] |

| Molecular Weight | 318.39 g/mol | [1][2] |

| Appearance | Likely a colorless to light brown liquid or solid | [3] |

| Melting Point | Not specified; related compounds have low melting points | [3][4][5] |

| Boiling Point | Not specified; related compounds have high boiling points under vacuum | [3][4][5] |

The molecule possesses both a nonpolar aromatic ring (from the p-toluenesulfonate group) and a polar chain of ether oxygens. This amphiphilic nature suggests a nuanced solubility profile. Related compounds like ethyl p-toluenesulfonate are known to be soluble in organic solvents such as ethanol, acetone, and dichloromethane, while exhibiting limited solubility in water.[6][7] It is therefore reasonable to hypothesize that 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate will be miscible with a range of polar and non-polar organic solvents. Its water solubility is likely to be limited but may be greater than that of smaller, less polar tosylates due to the presence of the ethylene glycol chain.

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol describes a robust and reproducible method for quantitatively determining the solubility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate in various solvents. This method is designed to be self-validating by incorporating equilibrium confirmation and multiple measurements.

Materials and Equipment

-

2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate (>98% purity)

-

Analytical balance (± 0.1 mg)

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dichloromethane, toluene, ethyl acetate, tetrahydrofuran, N,N-dimethylformamide, dimethyl sulfoxide)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, solvent-compatible)

-

Autosampler vials

-

Scintillation vials or other suitable sealed containers

Experimental Workflow

The experimental workflow is designed to ensure that the measured solubility represents a true equilibrium state.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate to a series of vials each containing a known volume (e.g., 1 mL) of the selected solvents. The excess solute is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Vortex each vial for 1-2 minutes to facilitate initial mixing.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24 hours to allow the system to reach equilibrium. The extended agitation period is necessary to overcome any kinetic barriers to dissolution.

-

After 24 hours, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a micropipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

-

Perform a precise serial dilution of the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved solute.

-

-

Validation of Equilibrium:

-

To ensure that equilibrium has been reached, continue to incubate the original saturated solutions for an additional 24 hours (48 hours total).

-

Repeat the sampling and analysis procedure.

-

If the concentrations measured at 24 and 48 hours are within an acceptable margin of error (e.g., ± 5%), equilibrium can be considered to have been achieved. If not, continue the incubation and re-sample at 72 hours.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Observations |

| Water | 1.000 | Experimental Value | |

| Methanol | 0.762 | Experimental Value | |

| Ethanol | 0.654 | Experimental Value | |

| Acetonitrile | 0.460 | Experimental Value | |

| Acetone | 0.355 | Experimental Value | |

| Dichloromethane | 0.309 | Experimental Value | |

| Ethyl Acetate | 0.228 | Experimental Value | |

| Tetrahydrofuran | 0.207 | Experimental Value | |

| Toluene | 0.099 | Experimental Value | |

| Hexane | 0.009 | Experimental Value |

Note: Polarity index values are relative to water and provide a useful framework for interpreting solubility trends.[8]

The relationship between solvent polarity and the solubility of the amphiphilic 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate can be visualized to identify optimal solvent systems for various applications.

Caption: Predicted Solubility Relationship.

Conclusion: Practical Implications for Drug Development

A comprehensive understanding of the solubility of 2-[2-(2-methoxyethoxy)ethoxy]ethyl p-toluenesulfonate is essential for its effective use in pharmaceutical research and development. The experimental protocol detailed in this guide provides a reliable framework for generating this critical data. The resulting solubility profile will enable scientists to:

-

Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are fully dissolved, leading to improved reaction kinetics and yields.

-

Develop Efficient Purification Strategies: Design crystallization or chromatographic purification methods based on differential solubility.

-

Streamline Formulation Development: Identify suitable solvent systems for the preparation of drug delivery systems and final drug products.

By investing the effort to thoroughly characterize the solubility of this key intermediate, researchers can de-risk subsequent development activities, saving time and resources in the long run.

References

- 1. [2-[2-(2-甲氧基乙氧基)乙氧基]乙氧基]对甲苯磺酸酯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C14H22O6S | CID 9948898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2-METHOXYETHYL P-TOLUENESULFONATE | 17178-10-8 [amp.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 8. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, often referred to as m-PEG3-Tosylate or m-PEG3-Tos, is a key bifunctional molecule widely utilized in chemical synthesis and pharmaceutical development.[1] Its structure incorporates a hydrophilic triethylene glycol monomethyl ether chain and a reactive tosylate leaving group. This combination makes it an invaluable building block for the covalent attachment of polyethylene glycol (PEG) chains to molecules of interest—a process known as PEGylation—which can enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents.

Given its role as a critical linker and synthetic intermediate, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical tool for verifying the identity and purity of this compound. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound, offering insights into signal assignment, spectral interpretation, and the underlying principles that govern its spectroscopic signature.

Molecular Structure and Atom Numbering for NMR Assignment

To facilitate a clear and precise discussion of the NMR data, the following standardized numbering scheme will be used for the atoms in the this compound molecule.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a wealth of information based on the chemical shift, integration, and multiplicity of each proton signal. The analysis is typically performed in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

Summary of ¹H NMR Data

The following table summarizes the characteristic signals observed in the ¹H NMR spectrum of the title compound, recorded at 400 MHz in CDCl₃.[3]

| Signal Assignment (Atom #) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |

| Tosyl-CH₃ (C14-H₃) | 2.42 | singlet | 3H | a |

| Methoxy-CH₃ (C1-H₃) | 3.35 | singlet | 3H | b |

| PEG Chain (C2-H₂) | 3.50 | triplet | 2H | c |

| PEG Chain (C3-H₂, C4-H₂, C5-H₂) | 3.59 | multiplet | 6H | d |

| PEG Chain (C6-H₂) | 3.67 | triplet | 2H | e |

| -CH₂-OTs (C7-H₂) | 4.14 | triplet | 2H | f |

| Aromatic (C9-H, C13-H) | 7.32 | doublet | 2H | g |

| Aromatic (C10-H, C12-H) | 7.78 | doublet | 2H | h |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.0-8.0 ppm): The para-substituted benzene ring of the tosyl group gives rise to a classic AA'BB' system, which appears as two distinct doublets at this resolution.[3]

-

The doublet at δ 7.78 (h) corresponds to the two aromatic protons ortho to the electron-withdrawing sulfonate group. This significant downfield shift is due to the deshielding effect of the -SO₂R group.

-

The doublet at δ 7.32 (g) is assigned to the two aromatic protons meta to the sulfonate group (and ortho to the methyl group). These protons are in a more electron-rich environment compared to their ortho counterparts, hence their upfield position.

-

-

Ethoxy Chain Region (3.5-4.2 ppm): The protons on the ethylene glycol backbone exhibit characteristic shifts.

-

The triplet at δ 4.14 (f) is the most downfield signal of the chain. These protons (on C7) are directly adjacent to the highly electron-withdrawing tosylate group (-OTs), causing strong deshielding. The triplet multiplicity arises from coupling to the adjacent -CH₂- protons on C6.

-

The signals for the central protons of the PEG chain (C3, C4, C5) often overlap, resulting in a complex multiplet around δ 3.59 (d) .[3]

-

The triplets at δ 3.67 (e) and δ 3.50 (c) correspond to the protons on C6 and C2, respectively. Their position reflects their proximity to the electron-withdrawing tosylate and the terminal methoxy group.

-

-

Aliphatic Region (2.4-3.4 ppm): This region contains two sharp singlets, which are easily identified.

-

The singlet at δ 3.35 (b) is characteristic of the terminal methoxy (-OCH₃) group protons.

-

The singlet at δ 2.42 (a) corresponds to the three protons of the methyl group attached to the aromatic ring of the tosyl moiety.

-

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal.

Predicted ¹³C NMR Data

| Signal Assignment (Atom #) | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| Tosyl-CH₃ (C14) | ~21.6 | CH₃ |

| Methoxy-CH₃ (C1) | ~59.0 | CH₃ |

| -CH₂-OTs (C7) | ~69.2 | CH₂ |

| PEG Chain (C2, C3, C4, C5, C6) | ~68.5 - 71.9 | CH₂ |

| Aromatic (C9, C13) | ~127.9 | CH (Aromatic) |

| Aromatic (C10, C12) | ~129.8 | CH (Aromatic) |

| Aromatic Quaternary (C8) | ~133.0 | C (Quaternary) |

| Aromatic Quaternary (C11) | ~144.8 | C (Quaternary) |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (125-145 ppm): Four signals are expected for the six aromatic carbons due to the molecule's symmetry.

-

The two quaternary carbons (C8 and C11) will have distinct shifts. C11, bearing the methyl group, and C8, attached to the sulfur atom, are readily distinguished from the protonated carbons. C8 is expected to be further downfield.

-

The two sets of protonated aromatic carbons (C9/C13 and C10/C12) will appear in the typical aromatic CH range.

-

-

Ethoxy Chain Carbons (68-72 ppm): The carbons within the PEG-like chain (C2 through C7) will resonate in this region. The carbon directly attached to the tosylate oxygen (C7) is expected to be the most deshielded of this group. The remaining carbons will likely produce closely spaced or overlapping signals.

-

Aliphatic Carbons (20-60 ppm): Two distinct signals are expected.

-

The methoxy carbon (C1) will appear around 59.0 ppm.

-

The methyl carbon of the tosyl group (C14) will be the most upfield signal, typically around 21.6 ppm.

-

Experimental Protocols

Synthesis of this compound[3]

This protocol describes a standard method for tosylation of an alcohol.

-

Dissolution: Dissolve tri(ethylene glycol) monomethyl ether (1.0 eq) and sodium hydroxide (1.5 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Rationale: The alcohol is the starting material, and NaOH acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. THF is used as the primary solvent.

-

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Rationale: Tosylation is an exothermic reaction. Cooling prevents side reactions and ensures controlled reactivity.

-

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in THF to the cooled mixture.

-

Rationale: The alkoxide attacks the electrophilic sulfur atom of the tosyl chloride, displacing the chloride ion. Slow addition maintains temperature control.

-

-

Reaction: Stir the solution at 0 °C for 3 hours.

-

Quenching and Extraction: Pour the reaction mixture into ice water and extract the product several times with a non-polar organic solvent like methylene chloride.

-

Rationale: Quenching stops the reaction. Extraction separates the organic product from the aqueous phase containing inorganic salts.

-

-

Washing and Drying: Wash the combined organic layers with dilute HCl and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Rationale: The HCl wash removes any remaining NaOH. The brine wash removes bulk water. MgSO₄ removes trace water from the organic solvent.

-

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the final product as a colorless oil.

NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean vial. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube. If the solvent does not contain an internal standard, a small drop of tetramethylsilane (TMS) can be added.

-

Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. The instrument is "locked" onto the deuterium signal of the CDCl₃. The magnetic field is then "shimmed" to achieve maximum homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} spectra.

Structure Validation and Advanced Techniques

While 1D NMR is powerful, 2D NMR techniques are often employed for definitive structural proof, especially for complex molecules.

Caption: Workflow for structural validation using 1D and 2D NMR techniques.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be invaluable for confirming the connectivity of the PEG chain. Cross-peaks would appear between adjacent proton signals, for example, between the protons at δ 4.14 (f) and δ 3.67 (e), confirming the -CH₂-CH₂-OTs linkage.

-

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. An HSQC spectrum would show a cross-peak connecting the ¹H signal at δ 4.14 with the ¹³C signal at ~69.2 ppm, definitively assigning both signals to the C7/H(f) group. This is the most reliable method for assigning all protonated carbons.

Conclusion

The NMR spectra of this compound are highly characteristic and provide a definitive fingerprint for its molecular structure. The key features include the distinct AA'BB' pattern of the tosyl group in the aromatic region of the ¹H spectrum, the downfield-shifted methylene protons adjacent to the sulfonate ester, and the two sharp singlets corresponding to the aromatic methyl and terminal methoxy groups. A thorough understanding and correct interpretation of this data are essential for any researcher utilizing this important reagent, ensuring the integrity of their starting materials and the success of subsequent synthetic transformations.

References

- 1. 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate | 62921-74-8 | TCI AMERICA [tcichemicals.com]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2-Methoxyethanol (109-86-4) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Triethylene Glycol Monomethyl Ether Tosylate: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of triethylene glycol monomethyl ether tosylate, a versatile heterobifunctional linker crucial in bioconjugation and drug delivery. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, purification, characterization, and practical applications of this compound, emphasizing the scientific rationale behind the methodologies.

Introduction: The Strategic Advantage of a Tosylated PEG Linker

In the landscape of advanced drug delivery systems, the ability to precisely modify and connect disparate molecular entities is paramount. Triethylene glycol monomethyl ether tosylate, often abbreviated as m-TEG-OTs, has emerged as a key enabling tool in this field. Its structure, comprising a hydrophilic triethylene glycol (TEG) spacer, a terminal methoxy group, and a reactive tosylate leaving group, offers a unique combination of properties highly sought after in the design of sophisticated therapeutics.

The TEG spacer imparts water solubility and biocompatibility, which can improve the pharmacokinetic profile of conjugated molecules. The terminal methoxy group provides a chemically inert cap, preventing unwanted side reactions or cross-linking. Most importantly, the tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the m-TEG moiety to a wide range of biomolecules and small molecule drugs. This process, known as PEGylation, can enhance drug stability, reduce immunogenicity, and prolong circulation half-life.

This guide will provide a detailed exploration of m-TEG-OTs, from its fundamental chemical properties to its strategic implementation in drug development workflows.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of triethylene glycol monomethyl ether tosylate is essential for its effective use in synthesis and bioconjugation.

Key Physicochemical Data

| Property | Value | Source/Justification |

| Molecular Formula | C₁₄H₂₂O₆S | [Calculated] |

| Molecular Weight | 318.39 g/mol | [Calculated] |

| Appearance | Colorless to pale yellow oil | [1] |

| Melting Point | Not available (liquid at room temp.) | [Estimated from similar compounds] |

| Boiling Point | > 200 °C (decomposes) | [Estimated from similar compounds] |

| Solubility | Soluble in water, dichloromethane, chloroform, tetrahydrofuran, and other common organic solvents. | [2] |

Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of synthesized triethylene glycol monomethyl ether tosylate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

-

Aromatic protons of the tosyl group (two doublets in the range of 7.3-7.8 ppm).

-

Methylene protons of the ethylene glycol chain (a series of multiplets between 3.5 and 4.2 ppm).

-

The methyl protons of the methoxy group (a singlet around 3.3 ppm).

-

The methyl protons of the tosyl group (a singlet around 2.4 ppm).[1][3]

-

-